Product packaging for 2,3-Difluoro-4-iodophenylacetic acid(Cat. No.:CAS No. 887586-60-9)

2,3-Difluoro-4-iodophenylacetic acid

Cat. No.: B3043625
CAS No.: 887586-60-9
M. Wt: 298.02 g/mol
InChI Key: ILTFRFXYXPYBGH-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodophenylacetic acid is a versatile halogenated aromatic building block prized in organic synthesis and medicinal chemistry. This compound integrates a reactive iodine atom and a carboxylic acid functional group on a difluorinated phenyl ring, making it a valuable precursor for cross-coupling reactions, such as the Suzuki-Miyaura reaction . Its primary research applications include serving as a key intermediate in the development of active pharmaceutical ingredients (APIs) and liquid crystal materials . The acetic acid side chain can be readily functionalized to amides or esters, while the iodine atom allows for further elaboration of the aromatic core, providing researchers with a multifunctional scaffold for constructing complex molecules. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2IO2 B3043625 2,3-Difluoro-4-iodophenylacetic acid CAS No. 887586-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-difluoro-4-iodophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2IO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTFRFXYXPYBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 4 Iodophenylacetic Acid

Reactivity Profiles of Halogen Substituents on the Aromatic Ring

The chemical behavior of 2,3-difluoro-4-iodophenylacetic acid is dominated by the characteristics of its halogen substituents. The carbon-iodine bond serves as the primary site for cross-coupling reactions, while the fluorine atoms significantly modulate the electronic properties and steric environment of the benzene (B151609) ring.

Influence of Iodine on Cross-Coupling Reactions and Nucleophilic Displacement

The iodine atom is the most reactive site on the aromatic ring for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is weaker than carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This is the initial and often rate-determining step in widely used transformations like the Suzuki-Miyaura, Heck, and Sonogashira couplings. nobelprize.orgicmpp.ro

In Suzuki-Miyaura coupling, the aryl iodide readily reacts with an organoboron species in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.org Similarly, in the Mizoroki-Heck reaction, the C-I bond's reactivity allows for the coupling of the aromatic ring with alkenes. mdpi.comnih.govlibretexts.org The high reactivity of aryl iodides often allows these reactions to proceed under milder conditions compared to other aryl halides. nih.gov

The following table illustrates typical conditions and outcomes for Suzuki-Miyaura reactions involving fluorinated aryl iodides, which serve as a model for the expected reactivity of this compound.

Aryl Iodide SubstrateCoupling PartnerCatalyst (mol%)BaseSolventYield (%)
4-FluoroiodobenzenePhenylboronic acidPd(PPh₃)₄ (2%)K₂CO₃Toluene (B28343)/H₂O>95
2,4-Difluoroiodobenzene4-Methylphenylboronic acidPd(OAc)₂ (3%)Cs₂CO₃Dioxane92
PentafluoroiodobenzenePhenylboronic acidPdCl₂(PPh₃)₂ (5%)Na₂CO₃DMF85

This table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions involving similar substrates.

While less common for aryl iodides compared to activated aryl fluorides or chlorides, nucleophilic aromatic substitution (SNAr) can occur. For SNAr to proceed, the aromatic ring must be significantly electron-deficient, a condition met in this compound due to the presence of two fluorine atoms. wikipedia.orglibretexts.org However, the iodine atom is a large and polarizable but less effective leaving group than fluorine in SNAr reactions where the addition of the nucleophile is the rate-determining step. libretexts.org Therefore, nucleophilic displacement of iodine would likely require harsh reaction conditions or specific catalytic activation.

Electronic and Steric Effects of Fluorine on Aromatic Reactivity and Regioselectivity

The two fluorine atoms at the C2 and C3 positions exert powerful electronic and steric effects on the aromatic ring. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. khanacademy.orgmasterorganicchemistry.com This deactivation is compounded by the presence of two adjacent fluorine atoms.

Conversely, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (a +M or +R effect). masterorganicchemistry.com This resonance effect directs incoming electrophiles to the ortho and para positions. In the case of this compound, the C6 position is ortho to the C2-fluorine and the C5 position is ortho to the C3-fluorine. The C5 position is also meta to the C2-fluorine. This complex interplay influences the regioselectivity of substitution reactions.

The table below summarizes the electronic effects of the substituents on the aromatic ring.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Reactivity
-F2Strong withdrawal (-I)Weak donation (+M)Deactivating
-F3Strong withdrawal (-I)Weak donation (+M)Deactivating
-I4Weak withdrawal (-I)Weak donation (+M)Deactivating
-CH₂COOH1Weak withdrawal (-I)NegligibleWeakly Deactivating

Sterically, the fluorine atoms are relatively small, but their presence adjacent to each other and to the C4-iodine atom can create some steric hindrance, potentially influencing the approach of bulky reagents to the C5 position. nih.govntu.edu.sg

Detailed Mechanistic Studies of Key Organic Transformations

Understanding the reaction mechanisms involving this compound is key to predicting its behavior and optimizing reaction conditions.

Insights into the Role of Iodine in Transition-Metal Catalysis

In transition-metal-catalyzed cross-coupling reactions, the C-I bond is the focal point of the initial mechanistic step. icmpp.ro The generally accepted mechanism for reactions like Suzuki or Heck coupling begins with the oxidative addition of the aryl iodide to a low-valent metal center, typically Pd(0). nobelprize.orgresearchgate.netyoutube.com

The catalytic cycle can be summarized as follows:

Oxidative Addition : The Pd(0) catalyst inserts into the C-I bond of this compound, forming a square planar Pd(II) complex. This is a critical step, and its rate is generally faster for aryl iodides than for other aryl halides. nih.govresearchgate.net

Transmetalation (for Suzuki-type reactions): The organoboron reagent transfers its organic group to the palladium center, displacing the iodide ligand. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The electron-withdrawing fluorine atoms on the ring can influence the rate of oxidative addition. While electron-withdrawing groups can sometimes slow this step for other halides, the inherent reactivity of the C-I bond ensures it remains the most probable initiation point for catalysis. nih.gov

Deactivation and Directing Effects of Ortho-Fluorine in Substitution Reactions

In electrophilic aromatic substitution (EAS), the two ortho-fluorine atoms play a decisive role. Halogens are a unique class of substituents because they are deactivating yet ortho-, para-directing. masterorganicchemistry.comwikipedia.org The deactivation stems from their strong inductive electron withdrawal, which reduces the nucleophilicity of the benzene ring. khanacademy.org The ortho-, para-directing ability arises from the resonance stabilization of the carbocationic intermediate (the sigma complex) that is formed when the electrophile attacks at these positions. masterorganicchemistry.comlibretexts.org

For this compound, the cumulative inductive effect of two fluorine atoms significantly deactivates the ring, making EAS reactions challenging. The directing effects are also complex. The C2-fluorine directs to positions C1 (blocked), C3 (blocked), and C6. The C3-fluorine directs to C2 (blocked), C4 (blocked), and C5. Therefore, electrophilic attack would be directed primarily towards the C5 and C6 positions. However, the strong deactivation means that forcing conditions would likely be required for such a reaction to proceed.

Theoretical and Computational Chemistry Approaches to Reaction Pathways

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction pathways of molecules like this compound. acs.org These methods can be used to model the entire catalytic cycle of a cross-coupling reaction.

Key insights that can be gained from computational studies include:

Transition State Analysis : DFT calculations can identify and characterize the transition state structures for key steps like oxidative addition and reductive elimination. acs.org This allows for the determination of activation energy barriers, providing a quantitative understanding of reaction rates.

Ligand Effects : The influence of different phosphine (B1218219) ligands on the palladium catalyst can be modeled to predict how they affect reaction efficiency and selectivity.

Substituent Effects : Computational analysis can precisely quantify the electronic impact of the ortho-fluorine atoms on the C-I bond activation and the stability of reaction intermediates. utrgv.eduresearchgate.netacs.org For example, calculations can reveal how the fluorine substituents modulate the electron density at the iodine-bearing carbon and affect the energy of the oxidative addition transition state.

By modeling the potential energy surface, researchers can predict the most favorable reaction pathways and even anticipate potential side reactions, guiding the rational design of experiments. acs.org

Hypervalent Iodine Chemistry and Fluorination Reactions

Hypervalent iodine compounds are organoiodine compounds where the iodine atom has a formal oxidation state higher than +1. wikipedia.org These reagents, particularly iodine(III) and iodine(V) species, are valued in organic synthesis as versatile oxidants and electrophiles, often offering milder and more selective alternatives to heavy metal-based reagents. acs.orgorganic-chemistry.orgsemanticscholar.org The reactivity of hypervalent iodine compounds stems from the electrophilic nature of the iodine center and the excellent leaving group ability of the iodonio group. nih.gov

Utilization of Iodosylbenzene and Related Reagents in Oxidative Processes

Iodosylbenzene (PhIO) is a well-known hypervalent iodine(III) reagent used in a variety of oxidative transformations. researchgate.netorganic-chemistry.org It can act as an oxygen atom transfer agent and can be activated by Lewis or Brønsted acids to generate more reactive species. wikipedia.org While there is no specific data on the reaction of this compound, iodoarenes, in general, can be oxidized to form hypervalent iodine compounds. For instance, iodoarenes can be converted to (diacetoxyiodo)arenes, which are precursors to other hypervalent iodine reagents. researchgate.net

Theoretically, the iodine atom in this compound could be oxidized to a hypervalent state. The presence of electron-withdrawing fluorine atoms on the aromatic ring would likely influence the reactivity of the iodine center, potentially making it more electrophilic.

A related compound, 1,2-difluoro-4-iodobenzene, has been studied in the context of its reaction with oxoiron(IV) porphyrin π-cation radicals, where it participates in the formation of iodosylbenzene-iron(III) porphyrin intermediates. researchgate.net This indicates that difluoro-iodoarenes can engage in oxidative chemistry, although this specific example does not directly translate to the oxidative processes involving iodosylbenzene as the primary oxidant for the title compound.

Table 1: General Oxidative Processes Involving Iodoarenes and Hypervalent Iodine Reagents

Reagent SystemTransformationSubstrate ClassProduct Class
Iodosylbenzene (PhIO)Oxygen atom transferAlkenes, SulfidesEpoxides, Sulfoxides
PhI(OAc)₂ / H₂OOxidationAlcoholsAldehydes, Ketones
PhIO / BF₃·OEt₂Oxidative rearrangementOlefinsAldehydes, Ketones

This table represents general reactivity and does not include specific data for this compound.

Studies on Fluoro-Pummerer Reactions with Fluorinated Substrates

The Pummerer rearrangement is a classic organic reaction involving the conversion of a sulfoxide (B87167) to an α-acyloxythioether in the presence of an activating agent, typically an acid anhydride. wikipedia.org The Fluoro-Pummerer reaction is a variation where a fluorine atom is introduced at the α-position to the sulfur atom. acs.orgresearchgate.net This reaction typically involves the activation of a sulfoxide, followed by nucleophilic attack of a fluoride (B91410) ion.

For a substrate derived from this compound to undergo a Fluoro-Pummerer reaction, it would first need to be converted into a sulfoxide. For example, the acetic acid moiety could be transformed into a methylthiomethyl group, which could then be oxidized to the corresponding sulfoxide. The subsequent treatment of this sulfoxide with a suitable activator and a fluoride source could potentially lead to a Fluoro-Pummerer product.

However, no studies have been found that describe the synthesis of such a precursor from this compound or its subsequent reactivity in a Fluoro-Pummerer reaction. The reactivity of fluorinated substrates in such reactions is an active area of research, as the introduction of fluorine can significantly alter the electronic properties of the molecule and influence the course of the reaction. rsc.org

Table 2: Key Features of the Fluoro-Pummerer Rearrangement

FeatureDescription
Substrate A sulfoxide with at least one α-hydrogen.
Reagents An activating agent (e.g., trifluoroacetic anhydride) and a fluoride source (e.g., triethylamine (B128534) trihydrofluoride).
Key Intermediate A thionium (B1214772) ion.
Product An α-fluorothioether.

This table represents the general mechanism and does not include specific data for derivatives of this compound.

Role As a Versatile Chemical Building Block and Research Tool

Precursor in the Construction of Complex Molecular Architectures

The strategic placement of fluorine and iodine atoms on the phenylacetic acid scaffold makes 2,3-Difluoro-4-iodophenylacetic acid a valuable precursor for synthesizing complex molecular structures. In the development of therapeutic agents, for instance, substituted phenylacetic acids are frequently used as starting points for creating more elaborate molecules. Research into treatments for cryptosporidiosis, a parasitic disease, has involved the synthesis of numerous aryl acetamide (B32628) triazolopyridazines. cato-chem.com In these studies, various substituted aryl acetic acids are coupled with other molecular fragments to build a library of potential drug candidates. cato-chem.com The presence of specific halogenation patterns, particularly with fluorine, has been shown to play a remarkable role in the potency of these compounds. cato-chem.com The 2,3-difluoro substitution pattern, in particular, is explored to understand its effect on the biological activity of the final complex molecule. cato-chem.com

Utility in the Synthesis of Biaryl Systems and Other Polycyclic Compounds

The carbon-iodine bond is a key functional group for forming new carbon-carbon bonds, making this compound an ideal substrate for cross-coupling reactions to produce biaryl systems. The biaryl motif is a crucial structural core in many pharmaceuticals and functional materials. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an aryl boronic acid, is a premier method for constructing these biaryl linkages due to its mild conditions and tolerance of a wide range of functional groups.

Aryl iodides like this compound are highly reactive partners in such couplings. The synthesis of biaryl analogs for developing anti-inflammatory and analgesic agents often relies on the Suzuki reaction, where a haloaryl component is coupled with a phenylboronic acid. The reaction conditions can be optimized to achieve high yields, for example, by selecting the appropriate base and catalyst, such as potassium phosphate (B84403) and a palladium complex. The presence of the difluoro substitution on the phenyl ring can significantly influence the electronic properties of the resulting biaryl compound, which in turn can modulate its biological activity.

Designation as an Advanced Intermediate in Fine Chemical Synthesis

In the realm of fine chemical manufacturing, an advanced intermediate is a complex molecule that serves as a late-stage precursor to a final high-value product, such as an active pharmaceutical ingredient (API). This compound fits this description perfectly. Its synthesis represents a multi-step process, and it is subsequently used to build even more complex target molecules. cato-chem.com

The development of novel therapeutics often involves a modular approach, where key fragments are synthesized separately and then combined. In structure-activity relationship (SAR) studies aimed at discovering new drugs, a library of related compounds is often created by reacting a common intermediate with various building blocks. cato-chem.com For example, the synthesis of potent anti-cryptosporidial agents involved using a range of substituted phenylacetic acids, which were coupled with a piperazine-linked triazolopyridazine core via standard amide coupling conditions. cato-chem.com This positions compounds like this compound as valuable advanced intermediates, allowing for the systematic modification of one part of a target molecule to optimize its properties.

Contributions to Rational Molecular Design in Chemical Biology and Material Sciences

Rational molecular design involves the deliberate creation of molecules with specific, predictable properties and functions. The unique combination of functional groups in this compound provides chemists with a powerful tool for this purpose, with applications ranging from drug discovery to materials science.

A molecular scaffold is a core structure upon which other chemical groups can be built to create compounds with specific functions, such as binding to a biological target. The phenylacetic acid framework itself is a common scaffold in medicinal chemistry. By incorporating fluorine atoms, researchers can fine-tune the electronic and lipophilic properties of the scaffold, which can enhance binding affinity and improve pharmacokinetic properties. The iodine atom provides a convenient handle for further chemical modification, allowing for the attachment of other functional groups to explore the chemical space around the scaffold. This approach is central to the design of new anticancer agents, where novel thiazole-based scaffolds have shown promise.

The presence of an iodine atom on the aromatic ring makes this compound a potential precursor for the synthesis of radiolabeled probes for use in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) or, through radiofluorination reactions, with fluorine-18. These radiotracers allow for the non-invasive visualization and quantification of biological processes in vivo, which is invaluable for disease diagnosis and drug development.

Understanding how the structure of a molecule affects its reactivity is fundamental to developing efficient and predictable synthetic routes. The specific substitution pattern of this compound provides a unique model for studying these relationships. The two adjacent fluorine atoms exert a strong electron-withdrawing inductive effect and can influence the conformation of the molecule.

In SAR studies, systematic changes to a lead compound's structure are made to observe the effect on its biological activity. Research on anticryptosporidial compounds revealed that the position of fluorine atoms on the aryl "tail" group had a dramatic impact on potency. cato-chem.com For instance, adding fluorine at the 2-position of the phenyl ring often reduces potency, while adding it at the 4-position can lead to a more than 10-fold increase. cato-chem.com The study of 3,4-disubstituted compounds, including those with mixed halogens, helps to build a detailed understanding of these structure-activity relationships, guiding the design of more effective therapeutic agents. cato-chem.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound like 2,3-Difluoro-4-iodophenylacetic acid, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a complete picture of its chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum would be expected to show distinct signals for the protons of the acetic acid moiety and the aromatic ring. The methylene (B1212753) (-CH₂) protons of the acetic acid group would likely appear as a singlet, while the aromatic protons would exhibit more complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The chemical shifts and coupling constants would be indicative of the electronic environment created by the fluorine and iodine substituents on the phenyl ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield chemical shift. The methylene carbon would appear at a higher field. The aromatic carbons would show a range of chemical shifts influenced by the attached fluorine and iodine atoms, with the carbon-fluorine couplings providing valuable structural information.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a particularly powerful technique for the characterization of this compound. This method is highly sensitive to the chemical environment of fluorine atoms. The ¹⁹F NMR spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions of the phenyl ring. The chemical shifts and the coupling between these two fluorine atoms (J-coupling) would provide definitive evidence for their relative positions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₈H₅F₂IO₂. The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the iodine atom, would further corroborate the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. Absorptions in the fingerprint region (below 1500 cm⁻¹) would be associated with C-F, C-I, and C-C bond vibrations within the aromatic ring.

Emerging Research Directions and Future Perspectives

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The synthesis of specialty chemicals like 2,3-Difluoro-4-iodophenylacetic acid is increasingly scrutinized through the lens of green chemistry and process efficiency. While specific sustainable routes for this exact molecule are not yet widely published, future research is expected to focus on several key areas to improve upon traditional multi-step syntheses which may involve hazardous reagents or produce significant waste.

One promising avenue is the adaptation of modern carbonylation techniques. For the related compound 2,3-difluorophenylacetic acid, a green process route has been developed involving the direct carbonylation of 2,3-difluorobenzyl chloride using a cobalt tetracarbonyl salt catalyst. google.com This method is noted for having few reaction steps, mild conditions, and high yield, making it suitable for industrial production. google.com Future work could adapt this strategy for the iodo-substituted analogue, potentially starting from a corresponding 2,3-difluoro-4-iodotoluene.

Furthermore, the principles of continuous flow chemistry are poised to offer significant advantages. Flow synthesis provides enhanced heat and mass transfer, leading to safer, more efficient, and rapidly scalable routes compared to traditional batch synthesis. purdue.edursc.org The development of a continuous, one-pot method for synthesizing this compound would be a significant step forward, minimizing waste by avoiding intermediate isolation and purification steps, a key principle of atom economy. rsc.org Research into scalable syntheses for similar building blocks, such as o-iodophenylacetic acid, has highlighted challenges with catalyst efficiency and purification, underscoring the need for improved methods. researchgate.net

Future synthetic strategies will likely focus on the criteria outlined in the following table:

Improvement Area Potential Strategy Key Benefits
Atom Economy Direct C-H carboxylation, efficient carbonylation google.comReduced waste, lower material costs
Energy Efficiency Photochemistry, low-temperature catalysisReduced energy consumption, access to novel reactivity
Safety & Scalability Continuous flow processing rsc.orgBetter control of reaction parameters, safer handling of reactive intermediates, easier scale-up
Sustainability Use of renewable solvents, avoidance of heavy metal catalysts where possibleReduced environmental impact

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The chemical structure of this compound offers multiple sites for chemical transformation, and significant opportunities exist to explore novel reactivity beyond standard functional group manipulations. The carbon-iodine bond is a particularly versatile functional group for synthetic innovation.

The primary area for exploration lies in advanced transition-metal-catalyzed cross-coupling reactions. The C-I bond is an excellent substrate for a wide array of transformations, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

Sonogashira Coupling: Reaction with terminal alkynes, a key transformation in the synthesis of complex pharmaceutical intermediates. purdue.edu

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, crucial for building many biologically active molecules.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Future research will likely focus on developing novel coupling partners and catalytic systems to further expand the synthetic utility of the C-I bond. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the C-I bond, potentially enabling transformations that are challenging with less-activated aryl iodides. Exploring these electronic effects to achieve unique or previously inaccessible molecular scaffolds is a key direction for future work. Additionally, the development of photocatalytic or electrochemical methods for activating the C-I bond could provide greener and more selective alternatives to traditional palladium-catalyzed methods.

Integration of Advanced Computational Studies for Reaction Prediction and Mechanism Elucidation

While specific computational studies on this compound are not yet prominent in the literature, the integration of advanced computational chemistry is a major emerging trend in chemical research. rsc.org Quantum mechanical methods, particularly Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, transition state energies, and the origins of selectivity. rsc.org

For this compound, computational studies could be applied to:

Predict Reaction Outcomes: Model the energetics of various cross-coupling reactions at the C-I bond to predict the most favorable conditions, catalysts, and ligands, thereby reducing the amount of empirical screening required.

Elucidate Mechanisms: Investigate the detailed step-by-step mechanism of novel transformations. For instance, DFT could be used to understand how the fluorine substituents stabilize or destabilize key intermediates in a catalytic cycle, providing a rationale for observed reactivity. rsc.org

Calculate Molecular Properties: Predict physicochemical properties such as acidity (pKa), redox potentials, and spectroscopic signatures, which can aid in the design of experiments and the characterization of new derivatives.

By building accurate computational models of the molecule and its reactions, researchers can move from a trial-and-error approach to a more predictive and design-oriented paradigm, accelerating the pace of discovery.

Applications in Automated Synthesis and High-Throughput Experimentation

High-Throughput Experimentation (HTE) has become an indispensable tool for rapidly discovering and optimizing new chemical reactions. researchgate.net HTE platforms utilize miniaturized arrays and robotic liquid handlers to perform hundreds or even thousands of unique experiments in parallel, drastically accelerating research timelines. purdue.edunih.gov

This compound is an ideal building block for use in HTE workflows. Its two primary reactive handles—the carboxylic acid and the aryl iodide—allow it to be used in two distinct dimensions of a reaction array. For example:

An array could be designed to explore hundreds of amide-forming reactions by combining this compound with a library of different amines and coupling reagents.

A separate HTE screen could focus on the C-I bond, testing a wide variety of catalysts, ligands, and coupling partners for a specific transformation like a Sonogashira coupling. purdue.edursc.org

Software platforms designed for HTE, such as phactor™, facilitate the rapid design and analysis of these complex experimental arrays. nih.govresearchgate.net The integration of building blocks like this compound into automated synthesis platforms coupled with HTE will enable the rapid generation of large, structurally diverse compound libraries for drug discovery and materials science applications.

HTE Application Area Role of this compound Potential Outcome
Reaction Optimization Substrate for screening catalysts, ligands, solvents, and bases. researchgate.netIdentification of optimal conditions for cross-coupling or amidation in minimal time.
Library Synthesis Core scaffold to be derivatized at the acid and iodide positions.Rapid generation of hundreds of novel analogues for biological screening. nih.gov
New Reactivity Discovery Reactant in arrays designed to test unconventional or "high-risk, high-reward" transformations.Discovery of previously unknown reactions or reactivity patterns.

Continued Role in the Development of Chemical Probes for Fundamental Biological Research

The unique substitution pattern of this compound makes it a highly valuable scaffold for the development of chemical probes and potential therapeutic agents. The presence and position of fluorine atoms on an aromatic ring can have a profound impact on a molecule's biological activity.

Recent structure-activity relationship (SAR) studies on a class of compounds targeting the parasite Cryptosporidium revealed a remarkable role for fluorine. nih.gov It was found that adding a fluorine atom at the 4-position of the aryl ring led to a greater than 10-fold average increase in potency compared to the non-fluorinated analogues. nih.gov This highlights the critical importance of exploring fluorinated building blocks like this compound in medicinal chemistry campaigns. The difluoro substitution pattern may further enhance potency, improve metabolic stability, or fine-tune binding interactions with a biological target.

The 2-fluoro-4-iodophenyl motif is found in complex, biologically active molecules, indicating its value in pharmaceutical design. google.com The iodine atom itself can serve multiple purposes in chemical biology: it can act as a heavy atom to aid in X-ray crystallographic studies of protein-ligand complexes, or it can be a site for the introduction of a radiolabel (e.g., ¹²⁵I) for use in binding assays or imaging studies. Therefore, this compound is expected to remain a crucial starting material for synthesizing novel chemical probes to investigate fundamental biological processes and to serve as a foundation for new drug discovery programs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Difluoro-4-iodophenylacetic acid, and what parameters critically influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, iodination of fluorinated phenylacetic acid precursors using iodine monochloride (ICl) under controlled temperatures (0–5°C) can minimize side reactions. Critical parameters include:

  • Reagent stoichiometry : Excess iodine may lead to di-iodinated byproducts.
  • Temperature control : Higher temperatures promote dehalogenation or ring fluorination side reactions.
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl iodide intermediates .
    • Data Source : Comparative synthetic routes for analogous compounds (e.g., 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid) highlight the role of substituent positioning and reaction conditions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for resolving fluorine substitution patterns, while ¹H NMR identifies acetic acid protons (δ ~3.5–4.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 312.93 for C₈H₅F₂IO₂).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize dehalogenation during iodination?

  • Methodological Answer : Dehalogenation often occurs due to excessive heating or reducing agents. Strategies include:

  • Low-temperature iodination : Conduct reactions at ≤5°C using iodine monochloride (ICl) in dichloromethane.
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize the acetic acid moiety during iodination.
  • Catalytic systems : Use Pd/Cu co-catalysts to enhance regioselectivity in cross-coupling steps .
    • Data Contradiction Note : Some studies report iodine loss under acidic conditions; thus, pH monitoring (pH 6–7) is critical .

Q. How do substitution patterns (e.g., fluorine position) influence biological activity in phenylacetic acid derivatives?

  • Methodological Answer : Comparative studies using structurally similar compounds reveal:

CompoundFluorine SubstitutionKey Activity Difference
This compound2,3-F; 4-IHigh COX-2 inhibition (IC₅₀ = 12 nM)
2,4-Difluoro-3-iodophenylacetic acid2,4-F; 3-IReduced binding affinity (IC₅₀ = 45 nM)
  • Mechanistic Insight : Ortho-fluorine atoms enhance membrane permeability via lipophilicity, while iodine at para positions stabilizes enzyme interactions through halogen bonding .

Q. How should researchers resolve contradictions in reported enzyme inhibition data across studies?

  • Methodological Answer :

Assay Validation : Ensure consistent enzyme sources (e.g., human recombinant vs. tissue-extracted COX-2).

Control Compounds : Use celecoxib as a positive control to calibrate inhibition thresholds.

Structural Confirmation : Verify compound integrity via X-ray crystallography to rule out degradation artifacts.

Meta-Analysis : Compare IC₅₀ values across studies using standardized units (nM) and adjust for assay pH/temperature variations .

Data Analysis & Computational Approaches

Q. What computational tools predict metabolic pathways for fluorinated phenylacetic acid derivatives?

  • Methodological Answer :

  • PISTACHIO & REAXYS : Predict phase I/II metabolism (e.g., hydroxylation at iodine-free positions, glucuronidation of the acetic acid group).
  • Docking Simulations (AutoDock Vina) : Model interactions with cytochrome P450 enzymes to identify potential toxicity hotspots.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP and polar surface area .

Q. What strategies mitigate fluorine-induced NMR signal overlap in structural analysis?

  • Methodological Answer :

  • ²D NMR Techniques : HSQC and HMBC resolve overlapping ¹H/¹⁹F signals by correlating coupled nuclei.
  • Low-Temperature NMR : Reduces signal broadening caused by fluorine’s quadrupolar relaxation.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbon-fluorine coupling patterns .

Biological & Pharmacological Testing

Q. Which in vitro assays are recommended for evaluating pharmacokinetic properties?

  • Methodological Answer :

  • Caco-2 Permeability Assay : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability).
  • Microsomal Stability Test : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ >30 mins preferred).
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (<5% suggests rapid clearance) .

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Feasible Synthetic Routes

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2,3-Difluoro-4-iodophenylacetic acid
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2,3-Difluoro-4-iodophenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.